Cas no 1806478-89-6 (2-Fluoro-5-methyl-3-nitrobenzaldehyde)

2-フルオロ-5-メチル-3-ニトロベンズアルデヒドは、芳香族アルデヒド化合物の一種であり、フッ素置換基とニトロ基を有する高反応性中間体です。分子式C8H6FNO3、分子量183.14 g/molで、黄色~淡褐色の結晶性固体として知られています。

本化合物の特徴は、①フッ素原子の電子求引性によりアルデヒド基の反応性が向上、②ニトロ基が求電子置換反応の活性化サイトとして機能、③メチル基による立体障害の調整が可能な点です。有機合成において、医薬品中間体や機能性材料の構築に有用であり、特にパラ位置のメチル基が反応選択性の制御に寄与します。

取扱時には光感受性を示すため遮光保存が推奨され、DMSOやジクロロメタンへの溶解性に優れる特性を有します。

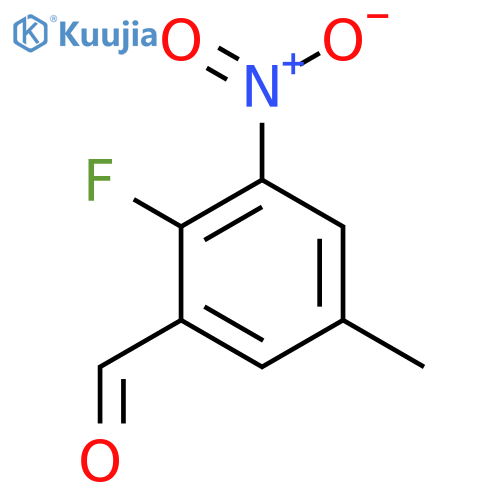

1806478-89-6 structure

商品名:2-Fluoro-5-methyl-3-nitrobenzaldehyde

CAS番号:1806478-89-6

MF:C8H6FNO3

メガワット:183.136545658112

CID:4789587

2-Fluoro-5-methyl-3-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-5-methyl-3-nitrobenzaldehyde

-

- インチ: 1S/C8H6FNO3/c1-5-2-6(4-11)8(9)7(3-5)10(12)13/h2-4H,1H3

- InChIKey: VPEZQMHXCDUUSW-UHFFFAOYSA-N

- ほほえんだ: FC1C(C=O)=CC(C)=CC=1[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 216

- トポロジー分子極性表面積: 62.9

- 疎水性パラメータ計算基準値(XlogP): 1.7

2-Fluoro-5-methyl-3-nitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010015322-500mg |

2-Fluoro-5-methyl-3-nitrobenzaldehyde |

1806478-89-6 | 97% | 500mg |

847.60 USD | 2021-05-28 | |

| Alichem | A010015322-250mg |

2-Fluoro-5-methyl-3-nitrobenzaldehyde |

1806478-89-6 | 97% | 250mg |

504.00 USD | 2021-05-28 | |

| Alichem | A010015322-1g |

2-Fluoro-5-methyl-3-nitrobenzaldehyde |

1806478-89-6 | 97% | 1g |

1,564.50 USD | 2021-05-28 |

2-Fluoro-5-methyl-3-nitrobenzaldehyde 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

1806478-89-6 (2-Fluoro-5-methyl-3-nitrobenzaldehyde) 関連製品

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 81216-14-0(7-bromohept-1-yne)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量